molecular formula C12H15NO2 B128133 Methyl 2-[(2E)-2-buten-1-ylamino]benzoate CAS No. 148160-35-4

Methyl 2-[(2E)-2-buten-1-ylamino]benzoate

Cat. No. B128133
CAS RN: 148160-35-4
M. Wt: 205.25 g/mol
InChI Key: VMAVSKHXWATIAM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2E)-2-buten-1-ylamino]benzoate, also known as MBB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MBB is a member of the benzoate family, which is a group of organic compounds that are commonly used in the synthesis of various pharmaceuticals.

Scientific Research Applications

Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been investigated for its potential use as a prodrug for the delivery of various therapeutic agents.

Mechanism of Action

The exact mechanism of action of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been shown to inhibit the activity of various kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of various adhesion molecules, such as ICAM-1 and VCAM-1. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been shown to induce apoptosis in various cancer cell lines and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate. One area of research is the development of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate-based prodrugs for the delivery of various therapeutic agents. Another area of research is the investigation of the potential use of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate in the treatment of various inflammatory and autoimmune diseases. Finally, the development of more efficient synthesis methods for Methyl 2-[(2E)-2-buten-1-ylamino]benzoate could lead to the production of larger quantities of this compound, which could facilitate further research in this field.
In conclusion, Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities and has been investigated for its potential use as a prodrug for the delivery of various therapeutic agents. The exact mechanism of action of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Despite its limitations, Methyl 2-[(2E)-2-buten-1-ylamino]benzoate remains a promising compound for further research in this field.

Synthesis Methods

The synthesis of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate involves the reaction of 2-[(2E)-2-buten-1-ylamino]benzoic acid with methanol and a catalytic amount of acid. The resulting product is then purified by recrystallization or chromatography. This method has been optimized to produce high yields of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate with a purity of over 95%.

properties

CAS RN

148160-35-4

Product Name

Methyl 2-[(2E)-2-buten-1-ylamino]benzoate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-[[(E)-but-2-enyl]amino]benzoate

InChI

InChI=1S/C12H15NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h3-8,13H,9H2,1-2H3/b4-3+

InChI Key

VMAVSKHXWATIAM-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CNC1=CC=CC=C1C(=O)OC

SMILES

CC=CCNC1=CC=CC=C1C(=O)OC

Canonical SMILES

CC=CCNC1=CC=CC=C1C(=O)OC

synonyms

Benzoic acid, 2-(2-butenylamino)-, methyl ester, (E)- (9CI)

Origin of Product

United States

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